molecular formula C8H5Cl2NO3S B2566894 6-Chloro-2-oxoindoline-5-sulfonyl chloride CAS No. 923231-83-8

6-Chloro-2-oxoindoline-5-sulfonyl chloride

Cat. No.: B2566894
CAS No.: 923231-83-8
M. Wt: 266.09
InChI Key: AFFKEZJREGYOPJ-UHFFFAOYSA-N
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Description

Contextual Significance within Heterocyclic Sulfonyl Chloride Chemistry

Heterocyclic sulfonyl chlorides represent a pivotal class of reagents in medicinal chemistry. They are frequently employed as building blocks because of their capacity to react readily with primary and secondary amines to form stable sulfonamide linkages. sigmaaldrich.com The sulfonamide functional group is a key structural motif found in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, antiviral, and anticancer properties. cbijournal.comajchem-b.com

The chemistry of heterocyclic sulfonyl chlorides is of great interest because the properties and reactivity of the sulfonyl chloride group can be modulated by the nature of the heterocyclic ring to which it is attached. However, the synthesis and stability of many heterocyclic sulfonyl chlorides can be challenging; they are often thermally unstable and susceptible to hydrolysis. nih.gov This makes the development of robust synthetic routes and the identification of stable, yet reactive, intermediates like 6-Chloro-2-oxoindoline-5-sulfonyl chloride an important focus of chemical research. nih.govacs.org The oxoindoline scaffold, in particular, is a privileged structure in medicinal chemistry, and its combination with a sulfonyl chloride group provides a valuable tool for drug discovery.

Role as a Chemical Scaffold and Intermediate in Complex Molecule Synthesis

The principal significance of this compound lies in its role as a key intermediate in the synthesis of complex pharmaceutical compounds. A preeminent example of its application is in the preparation of Sunitinib. google.comosi.lv Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor, a type of anticancer medication used for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST). researchgate.net

The synthesis of Sunitinib involves the construction of a central pyrrole ring which is then coupled with 5-fluoroindolin-2-one. osi.lvresearchgate.net While this compound itself is not directly incorporated into the final Sunitinib structure, its derivatives are crucial for building related complex molecules and potential second-generation inhibitors. The 2-oxoindoline core provides a rigid scaffold that can be appropriately functionalized, while the sulfonyl chloride group at the 5-position serves as a reactive handle for introducing a sulfonamide moiety. This sulfonamide group can be critical for binding to target proteins and modulating the pharmacological properties of the final molecule. The reaction of the sulfonyl chloride with various amines allows for the creation of a library of sulfonamide derivatives, which is a common strategy in drug discovery to optimize potency and selectivity. nih.gov

Overview of Current Research Trajectories and Potential Applications

Current research involving this compound and structurally related compounds is largely driven by its established role in the synthesis of kinase inhibitors. The primary application remains the development of novel anticancer agents that target signaling pathways, such as those mediated by tyrosine kinases. researchgate.netresearchgate.net

Beyond its connection to Sunitinib, the broader class of indoline (B122111) sulfonamides is being explored for other therapeutic targets. For instance, research has demonstrated that indoline-6-sulfonamide derivatives can act as inhibitors of the bacterial enzyme DapE, suggesting potential applications in developing new antibacterial agents. nih.gov In these studies, varying the N-substitution on the sulfonamide moiety led to significant differences in inhibitory potency. nih.gov

Furthermore, the general scaffold of chloro-substituted indoles and oxoindoles is a fertile ground for discovering inhibitors of other important enzyme families. For example, derivatives of 5-chloro-indole-2-carboxylate have been investigated as potent inhibitors of mutant EGFR and BRAF pathways, which are implicated in several types of cancer. mdpi.com Research also extends to the development of inhibitors for parasitic diseases, where related heterocyclic sulfonamides have shown potent antimalarial activity by inhibiting enzymes like Plasmodium falciparum PI(4)K. nih.gov These research trajectories highlight the versatility of the chloro-oxoindoline sulfonyl chloride scaffold as a starting point for the synthesis of a wide range of biologically active molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-oxo-1,3-dihydroindole-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO3S/c9-5-3-6-4(2-8(12)11-6)1-7(5)15(10,13)14/h1,3H,2H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFKEZJREGYOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923231-83-8
Record name 6-chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride
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Synthetic Methodologies for 6 Chloro 2 Oxoindoline 5 Sulfonyl Chloride

Preparation of the 6-Chloro-oxindole Core Precursor

Cyclization Reactions for Chloro-substituted Indoline-2-ones

Several effective cyclization strategies have been developed to construct the 6-chloro-oxindole core from chlorinated aromatic precursors.

One prominent method involves the reductive cyclization of 4-chloro-2-nitrophenylacetic acid. In this process, the nitro group is reduced to an amine, which then undergoes an intramolecular condensation with the acetic acid side chain to form the lactam ring of the oxindole (B195798). Common reducing agents for this transformation include iron powder in the presence of an acid like acetic acid. mdpi.comrsc.org

Another established route starts with 3-chloroaniline. This precursor is first acylated with chloroacetyl chloride to form N-(chloroacetyl)-3-chloroaniline. This intermediate is then subjected to an intramolecular Friedel-Crafts cyclization, typically using a Lewis acid catalyst such as aluminum chloride, to yield 6-chloro-oxindole. mdpi.com A significant drawback of this particular approach is the potential for the formation of the undesired 4-chloro-oxindole regioisomer, which necessitates purification steps to isolate the target compound. mdpi.com

A third, industrially relevant synthesis begins with 2,5-dichloronitrobenzene. This starting material is reacted with dimethyl malonate in the presence of a base like potassium carbonate to form dimethyl-(4-chloro-2-nitrophenyl)malonate. mdpi.comenvironmentclearance.nic.in Subsequent hydrolysis and decarboxylation yield 4-chloro-2-nitrophenylacetic acid, which is then converted to 6-chloro-oxindole via the reductive cyclization described previously. mdpi.comenvironmentclearance.nic.in

Evaluation of Precursor Synthetic Efficiency and Yield

The efficiency of the 6-chloro-oxindole synthesis varies depending on the chosen pathway. The reductive cyclization of 4-chloro-2-nitrophenylacetic acid is a reliable method, with reported yields often reaching around 75%. However, the synthesis of the 4-chloro-2-nitrophenylacetic acid precursor itself can have variable yields; in some older reported methods, yields as low as 4% were observed, highlighting the importance of optimizing each step in the sequence. mdpi.com

Table 1: Comparison of Synthetic Routes to 6-Chloro-oxindole

Starting Material Key Reaction Type Reported Yield Advantages Disadvantages
4-Chloro-2-nitrophenylacetic acid Reductive Cyclization ~75% Good regioselectivity Precursor synthesis can have low yields
3-Chloroaniline Friedel-Crafts Cyclization Variable Fewer steps Formation of 4-chloro regioisomer
2,5-Dichloronitrobenzene Malonate Synthesis & Reductive Cyclization High (overall) Good for large scale, high purity Longer synthetic sequence
6-Chloroisatin Wolff-Kishner Reduction Moderate Direct conversion Availability of starting material

Introduction of the Sulfonyl Chloride Moiety

With the 6-chloro-oxindole precursor in hand, the next stage is the installation of the sulfonyl chloride functional group (-SO₂Cl) at the C-5 position of the aromatic ring.

Direct Chlorosulfonation of 6-Chloro-oxindole

The introduction of the sulfonyl chloride group is achieved through an electrophilic aromatic substitution reaction known as chlorosulfonation. The most common and direct reagent for this transformation is chlorosulfonic acid (ClSO₃H). researchgate.net When 6-chloro-oxindole is treated with chlorosulfonic acid, the electrophilic sulfur trioxide species (or a related electrophile) generated from the reagent attacks the electron-rich aromatic ring.

The regiochemical outcome of this reaction is directed by the existing substituents on the benzene (B151609) portion of the oxindole. The fused acyl-amino group is an activating, ortho-, para-director, while the chlorine atom at C-6 is a deactivating, ortho-, para-director. The position most activated for electrophilic attack is C-5, which is para to the activating nitrogen atom and ortho to the deactivating chlorine atom. Consequently, the chlorosulfonation reaction occurs with high regioselectivity at the C-5 position to furnish 6-Chloro-2-oxoindoline-5-sulfonyl chloride.

The general reaction involves the careful addition of 6-chloro-oxindole to an excess of chlorosulfonic acid, often with cooling, followed by a period of stirring to allow the reaction to proceed to completion. The reaction is then quenched, typically by pouring the mixture onto ice, which precipitates the sulfonyl chloride product. orgsyn.org

Optimization of Reaction Conditions for Site-Specific Sulfonation

To ensure high yield and purity while maintaining site-specificity, several reaction parameters for the chlorosulfonation step must be carefully controlled.

Table 2: Key Parameters for Optimization of Chlorosulfonation

Parameter Importance Typical Conditions & Considerations
Temperature The reaction is highly exothermic. Poor temperature control can lead to side reactions, charring, and the formation of sulfonic acid byproducts. The reaction is typically initiated at low temperatures (e.g., 0-15°C) and may be allowed to warm or be gently heated (e.g., to 60°C) to ensure completion. orgsyn.org
Stoichiometry A sufficient excess of chlorosulfonic acid is required to act as both reagent and solvent, driving the reaction to completion. Molar excesses of 3- to 8-fold of chlorosulfonic acid relative to the substrate are common. mdpi.comorgsyn.org
Reaction Time Time must be sufficient for complete conversion but not so long as to promote decomposition or side product formation. Reaction times can range from one to several hours and should be monitored by techniques like TLC or HPLC. orgsyn.org
Quenching Method The workup procedure is critical for isolating the sulfonyl chloride, which is susceptible to hydrolysis back to the sulfonic acid. The reaction mixture is carefully poured onto crushed ice with vigorous stirring to decompose excess chlorosulfonic acid and precipitate the product, which is then quickly filtered. orgsyn.org

| Solvent | While often run neat in excess chlorosulfonic acid, an inert co-solvent can sometimes be used to control viscosity and temperature. | Inert chlorinated solvents like chloroform (B151607) or dichloromethane (B109758) may be employed, though this is less common. |

By optimizing these conditions, the direct chlorosulfonation of 6-chloro-oxindole can be performed efficiently to produce this compound as the desired product with high regiochemical fidelity.

Mechanistic Analysis of Electrophilic Aromatic Substitution Pathways

The primary route to synthesizing this compound involves the direct chlorosulfonation of 6-chloro-2-oxoindoline. This reaction is a classic example of electrophilic aromatic substitution (SEAr). The mechanism proceeds through a well-established two-step process: attack by the aromatic ring on a strong electrophile, followed by the restoration of aromaticity. masterorganicchemistry.com

The key to understanding this specific transformation lies in the directing effects of the substituents already present on the benzene portion of the oxindole ring. The two directing groups are the chloro group at the C-6 position and the fused acyl-amino group (the lactam ring).

Directing Effects of Substituents:

Acyl-amino Group: The nitrogen atom of the lactam, though part of an amide, possesses a lone pair of electrons that can be donated into the aromatic ring through resonance. This effect, while weaker than that of a simple amino group, directs incoming electrophiles to the ortho and para positions. In this case, the C-5 position is para to the point of fusion with the nitrogen-containing ring, and the C-7 position is ortho.

Chloro Group: Halogens are deactivating substituents due to their inductive electron-withdrawing effect. However, they are also ortho, para-directors because their lone pair electrons can stabilize the cationic intermediate via resonance. wikipedia.org The chloro group at C-6 directs incoming electrophiles to the C-5 (ortho) and C-7 (ortho) positions.

The sulfonation occurs regioselectively at the C-5 position. This is the result of the combined directing effects of both the acyl-amino and the chloro groups, which both activate the C-5 and C-7 positions towards electrophilic attack. The substitution occurs preferentially at C-5 over C-7, likely due to reduced steric hindrance at the C-5 position compared to the C-7 position, which is situated between the chloro group and the fused ring.

The reaction mechanism can be summarized in the following steps:

Generation of the Electrophile: Chlorosulfonic acid (ClSO₃H) acts as the source of the electrophile. In some protocols, it is used in conjunction with a reagent like thionyl chloride (SOCl₂) to generate a more potent electrophilic sulfur species.

Electrophilic Attack: The π-electron system of the 6-chloro-2-oxoindoline ring attacks the electrophile. The attack at the C-5 position leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or sigma complex. lumenlearning.comlibretexts.org The positive charge in this intermediate is delocalized across the ring and can be stabilized by the lone pairs of both the nitrogen and chlorine atoms.

Deprotonation: A base (which can be a chloride ion or another molecule of chlorosulfonic acid) removes the proton from the C-5 carbon. masterorganicchemistry.com This step collapses the intermediate, reforms the C-C double bond, and restores the aromaticity of the ring, yielding the final product, this compound. masterorganicchemistry.comlibretexts.org

Alternative Sulfonylation Pathways for Oxindole Derivatives

While direct chlorosulfonation is a common method, several other strategies exist for the synthesis of sulfonylated oxindoles, which could be adapted for the target molecule or its analogues. These alternative pathways often provide different regioselectivity or functional group tolerance.

One approach involves a cascade sulfonation/cyclization reaction. In this method, a suitable precursor, such as an N-aryl-N-methylmethacrylamide, undergoes a reaction with a sulfonylating agent that initiates a cyclization to form the oxindole ring and incorporate the sulfonyl group simultaneously. researchgate.net Visible-light-induced reactions using organo-photocatalysts have been reported for this type of transformation. researchgate.net

Another strategy is the use of multi-component reactions. For instance, a three-component reaction involving N-(arylsulfonyl)acrylamides, a sulfur dioxide source like DABSO (DABCO-bis(sulfur dioxide)), and a diazonium salt can produce sulfonated oxindoles. nih.gov This process involves the in-situ generation of an arylsulfonyl radical, which triggers a cascade of bond formations. nih.gov

Methods also exist for introducing sulfonyl groups at different positions on the oxindole ring. For example, the asymmetric synthesis of 3-sulfonylated 3-substituted oxindoles has been achieved through the addition of sodium sulfinate salts to 3-bromo-3-substituted oxindoles, catalyzed by chiral nickel complexes. rsc.org While this method targets the C-3 position, it highlights the diverse reactivity of the oxindole scaffold.

Finally, alternative methods for the formation of the sulfonyl chloride functional group itself can be considered. These include Sandmeyer-type reactions where an aniline (B41778) precursor is converted to a diazonium salt and subsequently reacted with sulfur dioxide in the presence of a copper catalyst. organic-chemistry.org Other methods involve the oxidative chlorination of various sulfur-containing starting materials, such as thiols, disulfides, or S-alkyl isothiourea salts, using reagents like N-chlorosuccinimide or sodium hypochlorite. organic-chemistry.orggoogle.com

Table 1: Comparison of Sulfonylation Methodologies for Oxindole Scaffolds
MethodologyTypical ReagentsPosition of SulfonylationKey FeaturesReference
Direct ChlorosulfonationChlorosulfonic acid (ClSO₃H)Aromatic Ring (e.g., C-5)Direct, relies on inherent reactivity of the aromatic ring. nih.gov
Cascade Sulfonylation/CyclizationAcrylamide precursors, sulfonylating agent, photocatalystAromatic RingForms the oxindole ring and adds the sulfonyl group in one sequence. researchgate.net
Asymmetric SulfonylationSodium sulfinates, 3-bromo-oxindoles, chiral Ni-catalystC-3 PositionIntroduces a sulfonyl group at the alpha-carbon with stereocontrol. rsc.org
Sandmeyer-type ReactionAniline precursor, NaNO₂, SO₂, Cu catalystAromatic RingConverts an amino group into a sulfonyl chloride group. organic-chemistry.org

Process Development and Scalability Considerations for this compound

The transition from a laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of several process development factors to ensure safety, efficiency, and scalability. The chlorosulfonation reaction, in particular, presents specific challenges that must be addressed.

Key Scalability Considerations:

Reagent Handling and Safety: Chlorosulfonic acid is highly corrosive and reacts violently with water. The process design must include specialized equipment for its safe storage and transfer. The reaction is also highly exothermic, and efficient heat management is critical to prevent thermal runaway. nih.gov Large-scale reactors must have adequate cooling capacity.

Reaction Optimization: A Design of Experiments (DoE) approach can be used to determine the optimal reaction conditions, including temperature, reaction time, and the stoichiometry of reagents. nih.gov For instance, increasing the equivalents of chlorosulfonic acid has been shown to improve isolated yields in similar reactions. nih.gov

Work-up and Isolation: The quenching of the reaction mixture, typically done by adding it to ice, is also highly exothermic and requires careful control on a large scale. The choice of solvents for precipitation and isolation is crucial. Utilizing an organic co-solvent can sometimes lower the freezing point of the mixture and reduce the total volume of water required for quenching and isolation. nih.gov

Continuous Manufacturing: Given the hazards associated with the batch processing of chlorosulfonic acid, a continuous flow process offers significant advantages for scalability and safety. nih.gov Using continuous stirred-tank reactors (CSTRs) allows for better control of reaction temperature and residence time, minimizes the volume of hazardous material at any given moment, and can lead to improved consistency and yield. nih.gov Automated control systems can monitor process parameters in real-time, enhancing reliability. nih.gov

Impurity Profile: The formation of byproducts, such as the corresponding sulfonic acid from the hydrolysis of the sulfonyl chloride, must be monitored and controlled. nih.gov The purification method for the final product, whether crystallization or another technique, needs to be robust and scalable to ensure the desired purity is consistently achieved.

Table 2: Process Development Parameters for Chlorosulfonation
ParameterBatch Process ConsiderationContinuous Process AdvantageReference
Heat ManagementRequires high-capacity cooling for large, exothermic reactions. Risk of thermal runaway.Superior heat transfer due to high surface-area-to-volume ratio in microreactors. Better temperature control. nih.gov
SafetyLarge volumes of hazardous reagents are handled at once.Small reaction volumes minimize risk. Enables reactions under conditions not feasible in batch. nih.gov
MixingCan be inefficient in large tanks, leading to local hot spots or poor conversion.Efficient and rapid mixing ensures homogeneity and consistent reaction conditions. nih.gov
ScalabilityScaling up can be non-linear and require significant re-development.Scalability is achieved by running the process for a longer duration ("scaling out") rather than using larger reactors. nih.gov

Chemical Transformations and Derivatization Strategies of 6 Chloro 2 Oxoindoline 5 Sulfonyl Chloride

Nucleophilic Reactivity of the Sulfonyl Chloride Group

The sulfonyl chloride functional group is a powerful electrophile, making it highly susceptible to attack by various nucleophiles. nih.gov This reactivity is the cornerstone for the synthesis of diverse derivatives, primarily through the formation of sulfonamides and sulfonate esters.

Synthesis of Sulfonamide Derivatives

The reaction between a sulfonyl chloride and a primary or secondary amine is the most common method for preparing sulfonamides. ijarsct.co.incbijournal.com This transformation is a robust and widely employed strategy in medicinal chemistry for creating compounds with a broad spectrum of biological activities. researchgate.net The general mechanism involves the nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. rsc.org

Primary amines readily react with sulfonyl chlorides to produce N-substituted sulfonamides. researchgate.net Due to their high nucleophilicity, primary amines typically provide good to excellent yields in these reactions. ijarsct.co.inrsc.org The resulting sulfonamide contains an acidic proton on the nitrogen atom, which influences its solubility in basic media, a principle utilized in the Hinsberg test for distinguishing between amine classes. libretexts.orglibretexts.org

An example of this transformation involves the reaction of an aryl sulfonyl chloride with a primary amine in the presence of a base to yield the corresponding sulfonamide.

Table 1: Illustrative Synthesis of Primary Sulfonamides

Sulfonyl Chloride Primary Amine Base Solvent Product Yield (%)
Benzenesulfonyl chloride Aniline (B41778) Pyridine (B92270) - N-Phenylbenzenesulfonamide 100
p-Toluenesulfonyl chloride Benzylamine Triethylamine (B128534) Dichloromethane (B109758) N-Benzyl-4-methylbenzenesulfonamide 62

Data represents generalized reactions of sulfonyl chlorides and is intended to be illustrative for the reactivity of 6-Chloro-2-oxoindoline-5-sulfonyl chloride. Specific yields for the target compound may vary. Source: nih.govekb.eg

Secondary amines, such as piperazine (B1678402) and its derivatives, also react with sulfonyl chlorides to form N,N-disubstituted sulfonamides. libretexts.org While effective, the reactivity of secondary amines can be lower compared to primary amines, which may necessitate adjusted reaction conditions. ijarsct.co.inresearchgate.net The resulting sulfonamides lack an acidic proton on the nitrogen, rendering them insoluble in aqueous alkali. doubtnut.com The reaction of this compound with piperazine derivatives is a key strategy for introducing moieties often associated with pharmacological activity. For instance, reacting 5-(2-chloroethyl)-6-chlorooxindole with 3-(1-piperazinyl)-1,2-benzisothiazole (B29119) is a known pathway to synthesize complex heterocyclic systems. google.com

Table 2: Illustrative Synthesis of Secondary Sulfonamides

Sulfonyl Chloride Secondary Amine Base Solvent Product Yield (%)
Benzenesulfonyl chloride N-Methylaniline Pyridine Chlorinated Solvent N-Methyl-N-phenylbenzenesulfonamide 97

Data represents generalized reactions of sulfonyl chlorides and is intended to be illustrative for the reactivity of this compound. Specific yields for the target compound may vary. Source: nih.govekb.eg

The choice of base and solvent is critical for optimizing the synthesis of sulfonamides, influencing both reaction rate and product yield. scispace.com A base is typically required to neutralize the hydrogen chloride generated during the reaction. cbijournal.com

Bases : Both organic bases, such as pyridine and triethylamine (TEA), and inorganic bases, like sodium carbonate (Na₂CO₃) and sodium hydroxide (B78521) (NaOH), are commonly used. cbijournal.comekb.egmdpi.com Pyridine can sometimes act as both a base and a catalyst. ekb.eg The use of an appropriate base can prevent side reactions and drive the reaction to completion. For instance, quantitative yields have been achieved using pyridine as a base at temperatures between 0-25 °C. ekb.eg

Solvents : The selection of a solvent depends on the solubility of the reactants and the reaction conditions. Aprotic solvents like dichloromethane (DCM), diethyl ether, and acetonitrile (B52724) are frequently employed. rsc.orgekb.egnih.gov In some "green chemistry" approaches, water has been used as a solvent, with sodium carbonate serving as the HCl scavenger, leading to high yields and purities. mdpi.com Solvent-free conditions using catalysts like zinc oxide nanoparticles have also been reported to produce sulfonamides in high yields. ekb.eg Microwave irradiation has been shown to accelerate the reaction, reducing reaction times from hours to minutes and often improving yields. cbijournal.comrsc.org

Formation of Sulfonate Esters and Other Sulfonyl Compounds

Beyond sulfonamides, the sulfonyl chloride group of this compound is a precursor for other important functional groups. The reaction with alcohols or phenols in the presence of a base yields sulfonate esters. This method is an effective way to introduce the oxindoline core onto other molecules via an ester linkage. mdpi.com

Furthermore, the sulfonyl chloride can be converted into other sulfonyl derivatives. For example, activation of a primary sulfonamide with a pyrylium (B1242799) salt can generate a sulfonyl chloride in situ, which can then react with a variety of nucleophiles to form complex sulfonamides, sulfonates, and other related compounds under mild conditions. nih.gov

Modifications of the Oxindoline Heterocycle within Derivatization Processes

A key strategy for creating molecular diversity from this compound involves chemical modifications to the oxindole (B195798) ring itself. These transformations can be performed before, during, or after the derivatization of the sulfonyl chloride group, allowing for the synthesis of a wide array of complex structures.

The oxindole scaffold presents several sites for modification:

N1-Position : The nitrogen atom of the lactam can be alkylated or arylated. This is a common strategy for modulating the physicochemical properties of the molecule.

C3-Position : The methylene (B1212753) group at the C3 position is activated by the adjacent carbonyl group and can be functionalized through various reactions, including alkylation, aldol (B89426) condensation, and spirocyclization. acs.org

Aromatic Ring : The benzene (B151609) portion of the oxindole can undergo further substitution, although the existing chloro and sulfonyl chloride groups will direct incoming electrophiles.

A notable synthetic route involves the functionalization of the 6-chlorooxindole (B1630528) core prior to coupling with other fragments. For example, 6-chlorooxindole can be reacted with chloroacetyl chloride to introduce a chloroacetyl group at the C5 position. The carbonyl of this new group can then be reduced, yielding a 5-(2-chloroethyl)-6-chlorooxindole intermediate. This intermediate is a valuable building block that can subsequently be reacted with nucleophiles, such as piperazine derivatives, to construct more complex drug-like molecules. google.com Such multi-step sequences that combine derivatization at the sulfonyl chloride position with modifications on the oxindole ring enable the generation of highly functionalized and structurally diverse molecular libraries.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the oxindole ring in this compound can readily undergo N-alkylation and N-acylation reactions. These transformations are crucial for introducing a variety of substituents that can modulate the molecule's physicochemical properties and biological activity.

N-Alkylation is typically achieved by treating the parent oxindole with an alkyl halide in the presence of a base. The choice of base and solvent is critical to ensure efficient and selective N-alkylation. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃), while polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are frequently employed. The reaction proceeds via the deprotonation of the indoline (B122111) nitrogen to form a nucleophilic anion, which then displaces the halide from the alkylating agent.

N-Acylation involves the reaction of the oxindole with an acylating agent, such as an acyl chloride or an acid anhydride. researchgate.net These reactions are often carried out in the presence of a non-nucleophilic base, like triethylamine or pyridine, to scavenge the acidic byproduct (e.g., HCl). researchgate.net The acylation of the sulfonamide nitrogen is also a possibility under certain conditions, but the indoline nitrogen is generally more nucleophilic. nih.gov The resulting N-acyl derivatives are often more stable and can serve as important intermediates in further synthetic manipulations.

Table 1: Representative N-Alkylation and N-Acylation Reactions of 6-Chloro-2-oxoindoline Derivatives
Reaction TypeReagentBaseSolventProduct
N-AlkylationMethyl iodideNaHDMF1-Methyl-6-chloro-2-oxoindoline-5-sulfonyl chloride
N-AlkylationBenzyl bromideK₂CO₃Acetonitrile1-Benzyl-6-chloro-2-oxoindoline-5-sulfonyl chloride
N-AcylationAcetyl chlorideTriethylamineDichloromethane1-Acetyl-6-chloro-2-oxoindoline-5-sulfonyl chloride
N-AcylationBenzoyl chloridePyridineTHF1-Benzoyl-6-chloro-2-oxoindoline-5-sulfonyl chloride

Functionalization at the C-3 Position via Knoevenagel Condensation and Other Reactions

The C-3 methylene group of the oxindole ring is activated by the adjacent carbonyl group, making it susceptible to a variety of carbon-carbon bond-forming reactions. The Knoevenagel condensation is a prominent example, allowing for the introduction of a diverse array of substituents at this position.

The Knoevenagel condensation involves the reaction of the C-3 methylene group with an aldehyde or ketone in the presence of a weak base, such as piperidine (B6355638) or pyridine. researchgate.net This reaction leads to the formation of a 3-ylidene-2-oxoindoline derivative. A wide range of aromatic and heteroaromatic aldehydes can be employed in this reaction, providing access to a library of compounds with extended conjugation. researchgate.net The electron-withdrawing nature of the 5-sulfonyl chloride group is expected to enhance the acidity of the C-3 protons, thereby facilitating the condensation.

Beyond the Knoevenagel condensation, the C-3 position can be functionalized through other reactions, such as aldol-type additions and Mannich reactions, further expanding the synthetic utility of the this compound scaffold.

Table 2: Representative Knoevenagel Condensation Reactions with 6-Chloro-2-oxoindoline Derivatives
AldehydeBaseSolventProduct
BenzaldehydePiperidineEthanol(E)-3-Benzylidene-6-chloro-2-oxoindoline-5-sulfonyl chloride
4-MethoxybenzaldehydePiperidineEthanol(E)-6-Chloro-3-(4-methoxybenzylidene)-2-oxoindoline-5-sulfonyl chloride
2-ThiophenecarboxaldehydePyrrolidineMethanol(E)-6-Chloro-2-oxo-3-(thiophen-2-ylmethylene)indoline-5-sulfonyl chloride
4-(Dimethylamino)benzaldehydePiperidineEthanol(E)-6-Chloro-3-(4-(dimethylamino)benzylidene)-2-oxoindoline-5-sulfonyl chloride

Multi-component Reactions Incorporating the this compound Scaffold

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. beilstein-journals.org The oxindole scaffold, particularly in its oxidized isatin (B1672199) form, is a common participant in several MCRs, such as the Ugi and Passerini reactions. nih.govwikipedia.org

The Ugi reaction is a four-component reaction between a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide. nih.govrsc.org While this compound itself is not a ketone, it can be readily oxidized to the corresponding isatin derivative, which can then participate in the Ugi reaction. This approach provides a pathway to highly functionalized 3-amino-3-carboxamido-2-oxoindoline derivatives.

The Passerini reaction is a three-component reaction involving a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgrsc.org Similar to the Ugi reaction, the isatin derivative of this compound can serve as the carbonyl component, leading to the formation of 3-acyloxy-3-carboxamido-2-oxoindoline derivatives. rsc.orgrsc.org These MCRs offer an efficient means to generate diverse libraries of complex molecules based on the 6-chloro-2-oxoindoline core structure.

Table 3: Potential Multi-component Reactions Involving the 6-Chloro-2-oxoindoline Scaffold (as the corresponding isatin)
Reaction TypeComponentsKey Product Feature
Ugi Reaction6-Chloro-2,3-dioxoindoline-5-sulfonyl chloride, an amine, a carboxylic acid, an isocyanide3-Amino-3-carboxamido-2-oxoindoline
Passerini Reaction6-Chloro-2,3-dioxoindoline-5-sulfonyl chloride, a carboxylic acid, an isocyanide3-Acyloxy-3-carboxamido-2-oxoindoline

Reductive Transformations: Conversion to Sulfinate Salts

The sulfonyl chloride functional group in this compound can be selectively reduced to a sulfinate salt. This transformation is valuable as sulfinate salts are versatile intermediates in organic synthesis, serving as precursors for the formation of sulfones, sulfonamides, and other sulfur-containing compounds.

The reduction of aryl sulfonyl chlorides to their corresponding sulfinate salts is commonly achieved using mild reducing agents. nih.govresearchgate.net A widely used method involves the treatment of the sulfonyl chloride with sodium sulfite (B76179) (Na₂SO₃) in an aqueous medium. nih.govgoogle.com Other reducing agents, such as zinc dust in the presence of sodium carbonate, have also been successfully employed for this transformation. nih.gov The resulting sulfinate salt of 6-chloro-2-oxoindoline can then be used in a variety of subsequent coupling reactions, further expanding the synthetic utility of the parent molecule.

Table 4: General Conditions for the Reduction of Aryl Sulfonyl Chlorides to Sulfinate Salts
Reducing AgentAdditives/SolventProduct
Sodium sulfite (Na₂SO₃)Sodium bicarbonate / WaterSodium 6-chloro-2-oxoindoline-5-sulfinate
Zinc dustSodium carbonate / WaterSodium 6-chloro-2-oxoindoline-5-sulfinate
Sodium hydrogensulfite (NaHSO₃)WaterSodium 6-chloro-2-oxoindoline-5-sulfinate

Biological Activities and Biochemical Mechanisms of Action of 6 Chloro 2 Oxoindoline 5 Sulfonyl Chloride Derivatives

Kinase Inhibitory Potency and Selectivity

The 6-chloro-2-oxoindoline-5-sulfonyl chloride core structure has proven to be a versatile starting point for the synthesis of a range of kinase inhibitors. These derivatives have demonstrated significant potency and, in many cases, high selectivity for their target kinases, which are crucial for the development of effective therapeutic agents with minimal off-target effects.

Bruton's Tyrosine Kinase (BTK) Modulation

Derivatives of this compound have been extensively investigated as modulators of Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, differentiation, and signaling.

A series of novel oxindole (B195798) sulfonamide derivatives, synthesized from this compound, have demonstrated potent inhibitory effects against BTK. For instance, compounds identified as PID-4, PID-6, and PID-19 exhibited significant cytotoxic activity against the BTK-positive Burkitt's lymphoma cell line, RAMOS, with IC50 values of 2.29 ± 0.52 μM, 9.37 ± 2.47 μM, and 2.64 ± 0.88 μM, respectively. chemrxiv.orgnih.gov These compounds showed selective inhibition of these B-cell lymphoma cells with no significant cytotoxicity in non-BTK expressing cancer and non-cancerous cell lines. chemrxiv.orgnih.gov

CompoundCell LineIC50 (µM)
PID-4RAMOS2.29 ± 0.52
PID-6RAMOS9.37 ± 2.47
PID-19RAMOS2.64 ± 0.88

The primary mechanism of action for many kinase inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the transfer of a phosphate (B84403) group to the substrate. Molecular docking studies of oxindole-based BTK inhibitors derived from this compound suggest that these compounds interact with the active site of the BTK kinase domain. These interactions are critical for their inhibitory activity and selectivity. While the predominant mode of interaction appears to be within the active site, the potential for allosteric modulation by these derivatives remains an area for further investigation.

Inhibition of BTK by these oxindole sulfonamide derivatives has been shown to effectively modulate downstream B-cell signaling pathways. The compound PID-4, for example, has demonstrated promising activity in inhibiting BTK and its downstream signaling cascades. chemrxiv.orgnih.gov This disruption of signaling ultimately interferes with the cellular processes that rely on BTK activity, such as cell proliferation and survival.

Furthermore, the induction of apoptosis is a key consequence of BTK inhibition in B-cell malignancies. Studies have shown that oxindole derivatives can trigger apoptotic pathways in cancer cells. For instance, an oxindole-based compound, in combination with another agent, was found to upregulate the pro-apoptotic protein BAD, an antagonist of the anti-apoptotic protein BCL-2. mdpi.com This shift in the balance between pro- and anti-apoptotic proteins promotes programmed cell death. The cytotoxic effects of sulfonamide derivatives in acute leukemia cells have also been linked to the induction of both intrinsic and extrinsic apoptotic pathways. ualberta.ca

Receptor Tyrosine Kinase (RTK) Inhibition

In addition to their effects on BTK, derivatives of 2-oxoindoline-5-sulfonyl chloride have been explored for their potential to inhibit various receptor tyrosine kinases (RTKs), which are crucial in tumor angiogenesis and growth.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The inhibition of VEGFR-2 is a well-established anti-cancer strategy. While specific IC50 values for direct derivatives of this compound against VEGFR-2 are not extensively reported in the available literature, the broader class of sulfonamide-containing compounds has shown significant promise as VEGFR-2 inhibitors. mdpi.com These compounds typically work by competing with ATP for binding to the kinase domain of VEGFR-2, thereby inhibiting its autophosphorylation and the subsequent downstream signaling events that lead to endothelial cell proliferation and migration.

Similarly, Platelet-Derived Growth Factor Receptor β (PDGFRβ) is another important RTK involved in tumor growth and angiogenesis. The mechanism of action for inhibitors targeting PDGFRβ also generally involves blocking the ATP-binding site. Although specific data for this compound derivatives is limited, the oxoindoline scaffold is a known pharmacophore for PDGFRβ inhibitors.

The MET proto-oncogene, receptor tyrosine kinase (Met), is another attractive target in cancer therapy. Aberrant Met signaling can drive tumor growth, invasion, and metastasis. A series of 2-oxoindoline derivatives have been investigated as c-MET inhibitors. nih.gov For example, certain N-substituted-2-oxoindoline benzoylhydrazines, which share the core oxoindoline structure, have shown inhibitory activity against c-MET. nih.gov The mechanism of inhibition involves binding to the kinase domain of Met, which prevents its autophosphorylation and activation, thereby blocking the downstream signaling pathways that promote cancer cell proliferation and survival.

Inhibition of Other Protein Kinases (e.g., PDK1/Akt pathway)

The 3'-phosphoinositide-dependent kinase-1 (PDK1)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and tumorigenesis. nih.gov The activation of this pathway is a hallmark of many cancers, making its components attractive targets for therapeutic intervention. While direct studies on this compound derivatives are limited, related indolone structures have been investigated as dual inhibitors of the RAF-MEK-ERK and PI3K-PDK1-AKT pathways. nih.gov

Research into dual-pathway inhibitors has led to the design and synthesis of 3-substituted-5-(phenylamino) indolone derivatives. nih.gov These compounds were developed by merging the structural scaffolds of a MEK1 inhibitor and a PDK1 inhibitor. One of the lead compounds from this series, a 3-hydroxy-5-(phenylamino) indolone derivative, demonstrated potent antitumor activity in A549 lung cancer cells with an IC50 value of 1.8 ± 0.8 µM. nih.gov Mechanistic studies revealed that this compound significantly blocked the phosphorylation of both ERK and AKT, confirming its dual-pathway inhibitory action. nih.gov This provides a strong rationale for exploring this compound derivatives for similar dual inhibitory activities.

Enzyme Inhibition Profiles

The versatility of the sulfonamide group allows for the targeting of a wide range of enzymes, including those of viral, bacterial, and metabolic origin.

RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication of many RNA viruses, including influenza and coronaviruses. tcichemicals.comnih.gov It is a prime target for the development of antiviral drugs. While specific inhibitors based on the this compound scaffold have not been extensively reported, the broader class of sulfonamides has shown antiviral properties. researchgate.net

Similarly, the SARS-CoV 3C-like protease (3CLpro) is essential for the life cycle of coronaviruses, including SARS-CoV-2, by processing viral polyproteins. nih.gov The development of inhibitors for this enzyme is a major focus of COVID-19 research. Thiazolidine-4-one derivatives, for instance, have been identified as SARS-CoV-2 Mpro inhibitors. mdpi.com Given the structural diversity achievable with the this compound core, it represents a potential starting point for the design of novel 3CLpro inhibitors.

Decaprenyl phosphoryl-D-ribose 2′-epimerase (DprE1) is an essential enzyme in Mycobacterium tuberculosis, involved in the biosynthesis of the mycobacterial cell wall. nih.gov It is a validated target for the development of new anti-tuberculosis drugs. Benzothiazinones are a class of potent DprE1 inhibitors that act as suicide inhibitors by covalently modifying a cysteine residue in the active site. semanticscholar.org Although not direct derivatives, the search for novel DprE1 inhibitors has led to the exploration of various chemical scaffolds. The this compound framework could be utilized to generate new classes of DprE1 inhibitors.

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a key role in glucose metabolism by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). oatext.com Inhibition of DPP-IV is an established therapeutic strategy for the management of type 2 diabetes. nih.gov A variety of DPP-IV inhibitors have been developed, many of which feature a central scaffold that interacts with the enzyme's active site. oatext.com The this compound core offers a versatile platform for the design of novel, potent, and selective DPP-IV inhibitors.

Mechanisms of Cell Signaling Pathway Disruption

Derivatives of 2-oxindole have demonstrated significant anti-proliferative effects against a variety of cancer cell lines. nih.govresearchgate.net The mechanism of action often involves the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis.

A novel series of 2-oxindoline hydrazones and related compounds were synthesized and evaluated for their anticancer activity against the MCF7 breast cancer cell line. nih.gov Several of these compounds exhibited potent growth inhibition, with IC50 values in the low micromolar range. For instance, compounds 6g and 9d showed IC50 values of 13.8 ± 0.7 µM and 4.9 ± 0.2 µM, respectively, which are comparable to or better than the standard drug staurosporine (B1682477) (IC50 = 14.5 ± 0.7 µM). nih.gov Cell cycle analysis revealed that these compounds induced cell cycle arrest at different phases, and they were also shown to induce apoptosis. nih.gov

Furthermore, indoline-5-sulfonamide (B1311495) derivatives have been investigated for their anti-proliferative activity. nih.govnih.gov In one study, a series of 1-acylated indoline-5-sulfonamides were tested against the MCF7 breast cancer cell line. Compound 4f from this series was found to suppress the growth of MCF7 cells with an IC50 of 12.9 µM under hypoxic conditions. nih.govnih.gov

The anti-proliferative activities of some 2-oxindoline derivatives are summarized in the table below.

CompoundCell LineIC50 (µM)
6c MCF714.0 ± 0.7
6d MCF715.6 ± 0.7
6g MCF713.8 ± 0.7
9d MCF74.9 ± 0.2
10a MCF76.0 ± 0.3
10b MCF710.8 ± 0.5
Staurosporine MCF714.5 ± 0.7
4f MCF7 (hypoxia)12.9

Data sourced from multiple studies. nih.govnih.govnih.gov

These findings underscore the potential of the this compound scaffold as a promising starting point for the development of novel therapeutic agents targeting a range of diseases, from cancer to infectious diseases and metabolic disorders. Further research is warranted to synthesize and evaluate specific derivatives of this compound to fully elucidate their therapeutic potential.

Angiogenesis Inhibition through Target Modulation

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth and metastasis. A key strategy in cancer therapy is to inhibit this process, thereby cutting off the tumor's supply of nutrients and oxygen. The indolin-2-one core structure is a well-established pharmacophore in the design of anti-angiogenic agents, primarily due to its ability to target and inhibit various receptor tyrosine kinases (RTKs) that play a pivotal role in signaling pathways driving angiogenesis.

The most prominent target for indolin-2-one-based inhibitors is the Vascular Endothelial Growth Factor Receptor (VEGFR) family, particularly VEGFR-2. Overexpression of VEGFR-2 is common in many cancers and is a primary mediator of angiogenic signaling. Upon binding of its ligand, VEGF, the receptor dimerizes and autophosphorylates, initiating a downstream cascade of signaling events that lead to endothelial cell proliferation, migration, and survival—all essential steps in the formation of new blood vessels.

Derivatives of the indolin-2-one scaffold are typically designed to act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase domain of VEGFR-2, preventing the transfer of a phosphate group to tyrosine residues and thereby blocking the activation of the receptor. This inhibition of VEGFR-2 signaling effectively halts the pro-angiogenic cascade.

While no specific derivatives of this compound have been reported as angiogenesis inhibitors, the presence of the sulfonyl chloride group at the 5-position offers a reactive site for the synthesis of a diverse library of sulfonamide derivatives. Sulfonamides are a well-known class of compounds in medicinal chemistry and have been incorporated into various kinase inhibitors. The sulfonamide moiety can form crucial hydrogen bonds with amino acid residues in the kinase ATP-binding pocket, enhancing the binding affinity and inhibitory potency of the molecule.

Furthermore, the chloro-substitution at the 6-position of the indolin-2-one ring could influence the electronic properties and conformation of the molecule, potentially impacting its interaction with the target kinase. The development of novel indolin-2-one derivatives often involves modifying substituents on the core structure to optimize potency, selectivity, and pharmacokinetic properties.

In addition to VEGFR, other RTKs involved in angiogenesis, such as Platelet-Derived Growth Factor Receptors (PDGFRs) and Fibroblast Growth Factor Receptors (FGFRs), are also targeted by some indolin-2-one derivatives. Multi-targeted kinase inhibitors can offer a broader anti-angiogenic effect by simultaneously blocking multiple signaling pathways that contribute to tumor neovascularization. For instance, a study on novel 5-sulfonyl-indolin-2-ones, though not derived from the 6-chloro variant, identified compounds with inhibitory activity against FGFR2 and the ability to inhibit the tube formation of human umbilical vein endothelial cells (HUVECs).

Structure Activity Relationship Sar Studies and Rational Design Principles

Correlating Substituent Effects on Biological Activity and Target Selectivity

The biological activity of derivatives from the 6-chloro-2-oxoindoline-5-sulfonamide scaffold is highly sensitive to the nature and position of its substituents. The chlorine atom at the C6 position and the sulfonamide group at the C5 position are critical determinants of the molecule's pharmacological profile.

The 6-chloro substituent often enhances binding affinity. Previous SAR studies on related scaffolds, such as 1-phenylbenzazepines, indicate that the presence of a 6-chloro group can significantly boost affinity for the target receptor. cuny.edumdpi.com This enhancement can be attributed to favorable hydrophobic or halogen-bonding interactions within the target's binding pocket. Furthermore, the electron-withdrawing nature of chlorine modifies the electronic landscape of the aromatic ring, which can influence key binding interactions. In a study on oxindole-based inhibitors for AMP-activated protein kinase (AMPK), a 6-fluoro analog showed modestly improved activity, though larger alkyl substituents at this position were poorly tolerated, suggesting a finely tuned spatial and electronic requirement in this region of the binding site. nih.gov

The 5-sulfonamide group is a crucial functional moiety that serves multiple roles. It is a potent hydrogen bond donor and acceptor, capable of forming strong interactions with amino acid residues in an enzyme's active site. nih.govnih.gov This interaction is a key binding motif for inhibitors of enzymes like cyclooxygenase-2 (COX-2) and carbonic anhydrases. nih.govnih.gov The nitrogen atom of the sulfonamide provides a convenient point for chemical modification, allowing for the introduction of various substituents. These substituents can be designed to probe different regions of the binding pocket, thereby influencing both potency and selectivity. For instance, in the development of novel Bruton's tyrosine kinase (BTK) inhibitors, the oxindole (B195798) sulfonamide scaffold demonstrated notable selective cytotoxicity against specific lymphoma cells. acs.org

CompoundOxindole C5-SubstituentOxindole C6-SubstituentTarget KinaseInhibitory Potency (IC₅₀, nM)Reference
Sunitinib analog-F-HAMPKα2101 ± 13.9 nih.gov
Analog 55-F-FAMPKα249.4 ± 22.1 nih.gov
Analog 58-F-CH₃AMPKα2>1000 nih.gov
Analog 60-F-CH(CH₃)₂AMPKα2>1000 nih.gov

This table illustrates how modifying substituents at the C6 position of a 5-fluoro-oxindole core affects inhibitory potency against the AMPKα2 kinase. A 6-fluoro substitution improves activity compared to the unsubstituted analog, while bulkier alkyl groups diminish it significantly.

Design Strategies for Enhanced Target Affinity and Potency

Rational drug design transforms SAR insights into potent and selective inhibitors. For the 6-chloro-2-oxoindoline-5-sulfonamide scaffold, strategies primarily focus on optimizing interactions within the adenosine (B11128) triphosphate (ATP) binding site of protein kinases, which are common targets for this class of compounds. mdpi.com

Computational methods such as Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking are indispensable tools. nih.gov These methods allow researchers to build predictive models that correlate the structural features of the compounds with their biological activity. researchgate.net By simulating how different derivatives bind to a kinase's active site, chemists can prioritize the synthesis of compounds with the highest predicted affinity and selectivity, saving time and resources. nih.gov

A key strategy involves molecular hybridization, where pharmacophoric elements from different known inhibitors are combined into a single molecule. sci-hub.se For the oxindole scaffold, this often involves modifying the substituent attached to the 5-sulfonamide group or adding groups to the C3 position of the oxindole ring. These modifications are designed to exploit specific sub-pockets within the kinase active site. For example, inhibitors are often classified based on how they interact with the DFG (Asp-Phe-Gly) motif of the kinase activation loop. Type I inhibitors bind to the "DFG-in" (active) conformation, while Type II inhibitors bind to the "DFG-out" (inactive) conformation, often accessing an adjacent hydrophobic pocket. researchgate.netrsc.org The design of substituents on the 6-chloro-2-oxoindoline-5-sulfonamide scaffold can be tailored to favor one binding mode over another, thereby engineering selectivity for specific kinases.

Stereochemical Influence on Pharmacological Profiles of Derivatives

Stereochemistry—the three-dimensional arrangement of atoms in a molecule—plays a paramount role in determining the pharmacological profile of drugs. For the oxindole scaffold, the C3 position is a critical site for introducing stereochemical complexity. rsc.org The absolute configuration of substituents at this stereocenter can have a substantial impact on the bioactivity of the resulting compounds. rsc.org

A prominent strategy for exploring this is the synthesis of spirooxindoles, where the C3 carbon of the oxindole becomes a spirocenter, shared by both the oxindole ring and a newly introduced ring system. researchgate.netrsc.org This creates a rigid, three-dimensional structure that can orient substituents in a highly precise manner within a biological target's binding site. The development of stereoselective synthetic methods, such as one-pot multicomponent [3+2] cycloaddition reactions, allows for the controlled creation of these complex chiral structures. nih.gov

The resulting enantiomers (non-superimposable mirror-image isomers) often exhibit vastly different biological activities. One enantiomer may fit perfectly into the binding site, leading to high potency, while the other may bind weakly or not at all. This stereoselectivity is a critical consideration in drug development, as it can be the difference between a potent therapeutic agent and an inactive compound. The stereoselective synthesis of diverse and complex spirooxindoles is therefore a major focus of research, providing access to novel chemical entities for drug discovery programs. nih.gov

Identification of Key Pharmacophoric Elements within the Oxindoline Sulfonyl Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For derivatives of 6-chloro-2-oxoindoline-5-sulfonamide, several key pharmacophoric elements work in concert to achieve potent kinase inhibition.

The 2-Oxindole Core: This is the foundational pharmacophore. The lactam ring contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This arrangement mimics the adenine (B156593) ring of ATP and allows the molecule to form two or three critical hydrogen bonds with the "hinge region" of the kinase ATP-binding site, effectively anchoring the inhibitor. mdpi.comsci-hub.se

The C5-Sulfonamide Group: This group acts as an additional, crucial interaction point. The sulfonamide itself can form hydrogen bonds with amino acid residues. acs.org Furthermore, the nitrogen atom serves as an attachment point for other chemical groups that can extend into and interact with different regions of the ATP pocket, enhancing both affinity and selectivity. acs.org

The C3-Substituent: While the core scaffold anchors the molecule in the hinge region, the substituent at the C3-position typically projects out towards the solvent-exposed region of the active site. This position is crucial for fine-tuning selectivity. By varying the size, shape, and chemical nature of the C3-substituent, it is possible to avoid clashes with off-target kinases or to form favorable interactions with residues unique to the target kinase. rmit.edu.vn

Together, these elements create a highly effective and tunable scaffold for the development of targeted kinase inhibitors.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Investigations for Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein.

Prediction of Binding Modes and Affinities

Derivatives of the oxoindoline scaffold have been the subject of numerous molecular docking studies, often targeting protein kinases due to their relevance in cancer and inflammatory diseases. While specific docking studies for 6-Chloro-2-oxoindoline-5-sulfonyl chloride are not extensively documented in publicly available literature, the behavior of analogous compounds provides significant insight. For instance, docking studies of similar sulfonamide-containing heterocyclic compounds against kinases like Phosphoinositide 3-kinase (PI3K) have been performed. nih.gov These studies typically reveal that the ligand settles into the ATP-binding pocket of the kinase.

The predicted binding affinity, often expressed as a docking score in kcal/mol, is a key output of these simulations. For example, in a study of novel chloroquinoline derivatives incorporating a benzenesulfonamide (B165840) moiety, the best docking score against PI3K was -27.1666 kcal/mol. nih.gov It is important to note that the binding affinity is influenced by various factors, including the shape complementarity between the ligand and the binding site, as well as the intermolecular interactions formed.

Table 1: Predicted Binding Affinities of Structurally Related Compounds Against Protein Kinases.
Compound ScaffoldTarget ProteinPredicted Binding Affinity (kcal/mol)Reference
Chloroquinoline-benzenesulfonamidePI3K-27.1666 nih.gov
ImidazopyridineB-Raf kinase-9.74 (C_score) nih.gov
Quinazoline-2,4,6-triamineEGFR-TK-9.8 nih.gov

Analysis of Critical Residue Interactions within Binding Pockets

The stability of a ligand-protein complex is largely determined by the network of interactions between the ligand and the amino acid residues of the protein's binding pocket. Molecular docking simulations provide detailed information about these interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For sulfonamide-based inhibitors, the sulfonyl group often acts as a hydrogen bond acceptor. In studies of related compounds, key interactions with residues in the kinase hinge region are frequently observed. For example, in the docking of chloroquinoline derivatives into the active site of PI3K, hydrogen bonds were observed with residues such as Val 882, Tyr 867, and Asp 864. nih.gov Similarly, for imidazopyridine inhibitors of B-Raf kinase, hydrogen bonds with residues like Cys 532 and Asp 594 were found to be crucial for binding. nih.gov These interactions anchor the ligand in the active site and contribute significantly to the binding affinity.

Table 2: Key Residue Interactions for Structurally Related Kinase Inhibitors.
Compound ScaffoldTarget ProteinInteracting ResiduesInteraction TypeReference
Chloroquinoline-benzenesulfonamidePI3KVal 882, Tyr 867, Asp 864Hydrogen Bond nih.gov
ImidazopyridineB-Raf kinaseCys 532, Asp 594Hydrogen Bond nih.gov
Quinazoline-2,4,6-triamineEGFR-TKMet 793, Asp 855Hydrogen Bond nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of ligand-protein interactions, MD simulations provide insights into the stability and dynamics of the complex, offering a more dynamic picture than the static view provided by molecular docking.

Assessment of Ligand-Target Complex Stability and Dynamics

The stability of the ligand-protein complex is a critical factor in determining the potential efficacy of a drug candidate. MD simulations can assess this stability by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time. A stable RMSD profile suggests that the ligand remains bound in a consistent conformation within the binding site.

In simulations of related kinase inhibitors, the RMSD of the protein-ligand complex is often analyzed to confirm the stability of the docked pose. nih.gov For example, a 100 ns MD simulation of a quinazoline (B50416) derivative bound to EGFR-TK showed that the complex reached equilibrium and remained stable throughout the simulation. nih.gov The analysis of the root-mean-square fluctuation (RMSF) of individual residues can also highlight flexible regions of the protein and how ligand binding might affect this flexibility.

Conformational Analysis of Binding Pockets and Ligands

MD simulations allow for the exploration of the conformational landscape of both the ligand and the protein's binding pocket. This is crucial as both molecules are flexible and can adopt different conformations upon binding. The simulations can reveal subtle changes in the shape of the binding pocket induced by the ligand, a phenomenon known as "induced fit."

Furthermore, the conformational flexibility of the ligand itself can be assessed. By analyzing the trajectory of the simulation, researchers can identify the most populated conformations of the ligand when bound to the target. This information can be valuable for understanding the bioactive conformation and for designing new analogs with improved binding properties.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule. These calculations can be used to predict a variety of properties, including molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

A study on the closely related compound, 6-Chloro-2-oxindole, utilized DFT calculations at the B3LYP/6-31G(d,p) level of theory to optimize the molecular structure. nih.gov The calculations revealed that the molecule is nearly planar. nih.gov Such calculations for this compound would provide valuable information about its three-dimensional structure and the distribution of electron density.

The HOMO and LUMO energies are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. For a sulfonamide-Schiff base derivative, DFT calculations were used to determine these frontier molecular orbitals, providing insights into its reactivity. nih.gov These quantum chemical methods are instrumental in understanding the intrinsic electronic properties of this compound, which ultimately govern its chemical behavior and potential biological activity.

Table 3: Quantum Chemical Calculation Methods and Findings for Related Compounds.
Compound/DerivativeComputational MethodKey FindingsReference
6-Chloro-2-oxindoleDFT (B3LYP/6-31G(d,p))Optimized molecular structure, nearly planar geometry. nih.gov
Sulfonamide-Schiff baseDFT (B3LYP/6−311G+(d,p))Optimized molecular structure, frontier molecular orbital analysis. nih.gov

Electronic Structure Analysis (e.g., DFT for Reactivity Prediction)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can elucidate a molecule's properties and predict its chemical reactivity. For this compound, DFT calculations are crucial for understanding how its specific arrangement of atoms and functional groups dictates its behavior in chemical reactions.

The analysis typically focuses on several key descriptors:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). For this compound, the highly electron-withdrawing sulfonyl chloride group, along with the chlorine atom on the indole (B1671886) ring, significantly lowers the energy of the LUMO. This makes the sulfur atom a potent electrophilic site, highly susceptible to attack by nucleophiles such as amines or alcohols. DFT studies on similar substituted oxindoles have shown that the positions of electron-withdrawing and donating groups directly impact the HOMO-LUMO energy gap, which is a determinant of molecular stability and reactivity. bohrium.comsemanticscholar.org

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP surface would show a strong positive potential (electron-poor region) around the sulfonyl sulfur atom, confirming it as the primary site for nucleophilic attack. Conversely, negative potential (electron-rich regions) would be concentrated around the oxygen atoms of the sulfonyl and carbonyl groups, which are sites for electrophilic or hydrogen-bonding interactions.

Global Reactivity Descriptors: DFT calculations can quantify reactivity through parameters such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω). nih.gov A high electrophilicity index for this compound would computationally confirm its character as a strong electrophile, a key feature for its synthetic utility in creating sulfonamide derivatives.

The table below illustrates the type of data that can be generated from a DFT analysis for a molecule like this compound, based on findings for related heterocyclic compounds.

Calculated Property Significance for Reactivity Prediction
EHOMO (eV)Energy of the highest occupied molecular orbital; related to electron-donating ability.
ELUMO (eV)Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
HOMO-LUMO Gap (eV)Energy difference between HOMO and LUMO; indicates chemical stability and reactivity.
Electrophilicity Index (ω)A measure of the molecule's ability to accept electrons; a higher value indicates greater electrophilicity.
Chemical Hardness (η)Resistance to change in electron distribution; related to the HOMO-LUMO gap.

This table is illustrative. The values are representative of what a DFT calculation would yield.

Energetic Landscape of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the energetic landscape of a chemical transformation. This involves calculating the energies of reactants, intermediates, transition states, and products. For this compound, a primary reaction of interest is its sulfonylation of a nucleophile, such as an amine, to form a sulfonamide.

DFT calculations can model this entire reaction pathway:

Reactant Complex Formation: Initially, the amine nucleophile and this compound form a non-covalent complex.

Transition State (TS): As the reaction proceeds, a transition state is reached where the new sulfur-nitrogen bond is partially formed and the sulfur-chlorine bond is partially broken. Locating this TS and calculating its energy is critical, as the energy of the TS determines the activation energy (Ea) of the reaction. A lower activation energy implies a faster reaction rate. Computational studies on related oxindole (B195798) cyclization reactions have successfully used DFT to calculate the activation Gibbs free energy, demonstrating the feasibility of this approach. researchgate.net

Intermediate Formation: The reaction may proceed through one or more intermediates.

Product Formation: Finally, the stable sulfonamide product is formed along with the chloride leaving group.

By mapping these points, a reaction coordinate diagram can be constructed, providing a visual representation of the energetic changes throughout the reaction. These studies can also clarify the role of catalysts or solvents in the reaction by showing how they stabilize or destabilize transition states and intermediates. For instance, DFT studies have shown that acid assistance can significantly lower the activation energy in oxindole cyclization pathways. researchgate.net

Reaction Coordinate Point Description Calculated Energetic Parameter
ReactantsThis compound + Nucleophile (e.g., Amine)Relative Energy (set to 0)
Transition State 1 (TS1)Highest energy point for S-N bond formation and S-Cl bond cleavage.Activation Energy (ΔG‡)
IntermediateA transient species formed after the transition state.Relative Energy of Intermediate
Products2-oxoindoline-5-sulfonamide (B23527) + HClOverall Reaction Energy (ΔGrxn)

This table provides a conceptual framework for the energetic analysis of a typical reaction involving the title compound.

Free Energy Perturbation (FEP) for Relative Binding Free Energy Calculations

Once this compound is used to synthesize a library of derivatives, such as 2-oxoindoline-5-sulfonamides, computational methods can be employed to predict their biological activity. Many such sulfonamides derived from the oxindole scaffold have been investigated as potent enzyme inhibitors, for example, against Bruton's tyrosine kinase (BTK) or carbonic anhydrases. acs.orgnih.govresearchgate.net

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energy (ΔΔG) between two similar ligands (Ligand A and Ligand B) binding to a common protein target. numberanalytics.comvu.nl The method relies on a thermodynamic cycle that connects the binding energies of the two ligands through a non-physical, "alchemical" transformation of Ligand A into Ligand B, both in the solvent and when bound to the protein.

The process involves extensive molecular dynamics (MD) simulations to sample the conformational space of the system. The key advantage of FEP is its potential to achieve high accuracy (often within 1 kcal/mol of experimental values), making it a valuable tool in lead optimization during drug discovery. nih.gov

For a series of 2-oxoindoline-5-sulfonamide inhibitors, FEP could be used to predict how small chemical modifications would affect their binding affinity. For example, one could calculate the change in binding free energy when a hydrogen atom on a phenyl ring is replaced with a fluorine atom. This allows medicinal chemists to prioritize the synthesis of compounds that are predicted to have improved potency.

Ligand Perturbation Protein Target Predicted ΔΔG (kcal/mol) Interpretation
Ligand A → Ligand BBruton's Tyrosine Kinase-1.2Ligand B is predicted to bind more tightly than Ligand A.
Ligand A → Ligand CBruton's Tyrosine Kinase+0.8Ligand C is predicted to bind more weakly than Ligand A.
Ligand A → Ligand DCarbonic Anhydrase IX-0.5Ligand D is predicted to have a slightly better binding affinity than Ligand A.

This table presents hypothetical FEP results for optimizing a lead compound derived from this compound, illustrating its application in drug design.

By combining electronic structure analysis to understand intrinsic reactivity with methods like FEP to predict biological interactions, computational chemistry provides a comprehensive, multi-scale understanding of this compound and its derivatives.

Lack of Specific Research Data Precludes Article Generation on "this compound" Target Identification

Despite a comprehensive search of scientific literature and databases, there is a notable absence of specific research applying the requested target identification and deconvolution methodologies to bioactive derivatives of the chemical compound “this compound.” Consequently, the generation of a thorough, informative, and scientifically accurate article strictly adhering to the provided outline with detailed research findings and data tables is not possible at this time.

The specified methodologies, including chemical probe-based approaches (affinity chromatography, activity-based protein profiling, photoaffinity labeling), label-free methods for target engagement (thermal shift assays), and indirect methods for pathway and target inference (resistance screening), are all established and powerful techniques in the field of chemical biology for elucidating the mechanisms of action of bioactive compounds. General principles and protocols for these methods are well-documented.

However, the core requirement of the requested article is to focus solely on the application of these techniques to derivatives of "this compound." The extensive search did not yield any specific studies, data, or detailed findings where this particular compound or its close analogs have been utilized in the context of:

Affinity Chromatography (Pull-down Assays): No literature was found describing the synthesis of a biotinylated or otherwise tagged probe derived from this compound for use in pull-down assays to identify its protein targets.

Activity-Based Protein Profiling (ABPP): While the broader class of oxindole compounds is known to include kinase inhibitors, no specific ABPP probes derived from this compound or their use in profiling enzyme activities have been reported.

Photoaffinity Labeling Strategies: The search did not uncover any research detailing the design, synthesis, or application of photoaffinity probes based on the this compound scaffold.

Thermal Shift Assays (e.g., CETSA): There are no available reports of Cellular Thermal Shift Assays being used to confirm the target engagement of any bioactive derivatives of this specific compound.

Resistance Screening: No studies were identified that utilized resistance screening to infer the molecular targets of compounds derived from this compound.

The oxindole scaffold, in a broader sense, is a well-recognized pharmacophore in many kinase inhibitors. There is a wealth of research on the target identification of various oxindole-based drugs. However, this information falls outside the strict "solely on the chemical Compound 'this compound'" constraint of the user's request.

Without specific experimental data, any attempt to generate the requested article would result in a general overview of the methodologies themselves, rather than the specific and detailed research findings, data tables, and focus on the designated compound as instructed. Therefore, to maintain scientific accuracy and adhere to the user's explicit instructions, the article cannot be generated.

Target Identification and Deconvolution Methodologies for Bioactive Derivatives

Integration of Omics Data for Comprehensive Target Deconvolution

The identification of molecular targets for bioactive derivatives of 6-Chloro-2-oxoindoline-5-sulfonyl chloride is a critical step in understanding their mechanism of action and advancing them as potential therapeutic agents. Phenotypic screening can reveal a compound's effect on a cell or organism, but it does not identify the specific protein or pathway being modulated. Target deconvolution aims to bridge this gap. The integration of multiple high-throughput "omics" technologies provides a powerful, multi-layered approach to comprehensively identify and validate the targets of these novel chemical entities. nih.gov This strategy moves beyond single-data-point analyses to create a holistic view of a drug's interaction with the biological system. mdpi.com

A comprehensive target deconvolution strategy for a bioactive derivative, for instance, a novel kinase inhibitor derived from this compound, would typically involve a synergistic application of proteomics, transcriptomics, and metabolomics.

Proteomics for Direct Target Engagement

Chemical proteomics is a cornerstone for identifying the direct binding partners of a small molecule within the complex cellular proteome. nih.gov This approach is particularly valuable for characterizing kinase inhibitors, a common class of drugs derived from the oxindole (B195798) scaffold. nih.gov

Affinity-Based Proteomics : A primary method involves synthesizing a probe version of the bioactive derivative. This is often achieved by attaching a "clickable" chemical tag, like a terminal alkyne, to the parent molecule. nih.gov Cells are treated with this probe, allowing it to covalently bind to its cellular targets. Following cell lysis, the alkyne-tagged proteins are conjugated to a biotin (B1667282) tag via a click chemistry reaction. These biotinylated proteins can then be selectively enriched from the total proteome using streptavidin-coated beads. nih.gov The captured proteins are subsequently identified and quantified by mass spectrometry, revealing the direct targets of the compound. acs.org

Competitive Profiling (e.g., Kinobeads) : An alternative approach uses broad-spectrum kinase inhibitor affinity beads, often called "kinobeads," to capture a large portion of the cellular kinome from a lysate. acs.orgtum.de By pre-incubating the lysate with varying concentrations of the free, untagged bioactive derivative, one can observe which kinases are competed off the beads in a dose-dependent manner. springernature.com Quantitative mass spectrometry is then used to identify the kinases that are displaced, providing a profile of the compound's targets and their relative binding affinities under conditions that approximate the physiological state. springernature.com

For a hypothetical oxindole-based inhibitor, these methods could confirm its intended target (e.g., Vascular Endothelial Growth Factor Receptor - VEGFR) and simultaneously uncover unanticipated "off-targets," which could be responsible for either therapeutic efficacy or potential toxicity. acs.orgnih.gov

Transcriptomics for Downstream Pathway Analysis

While proteomics identifies direct binding events, transcriptomics reveals the functional consequences of this engagement by measuring changes in gene expression across the genome.

RNA-Sequencing (RNA-seq) : By treating cancer cell lines or other relevant model systems with the bioactive derivative, researchers can perform RNA-seq to profile the entire transcriptome. nih.gov Comparing the gene expression profiles of treated versus untreated cells can identify entire signaling pathways that are modulated by the compound. For example, if a derivative of this compound inhibits a specific kinase, transcriptomic analysis would be expected to show changes in the expression of genes known to be downstream of that kinase's signaling cascade. nih.gov This provides strong functional evidence to support the findings from proteomics.

Metabolomics for Functional Cellular Response

Metabolomics offers a real-time snapshot of the physiological state of a cell by quantifying the abundance of small-molecule metabolites. mdpi.com This can be a powerful tool for understanding how a drug-induced change in protein activity alters cellular processes.

Metabolic Profiling : Treatment of cells with a bioactive derivative can lead to significant shifts in metabolic pathways. For instance, inhibiting a kinase involved in cellular growth signaling may alter pathways like glycolysis or glutamine metabolism. mdpi.com Using techniques like liquid chromatography-mass spectrometry (LC-MS), these metabolic shifts can be precisely measured. nih.gov This data can help elucidate the mechanism of action, particularly in understanding how the compound achieves its phenotypic effect (e.g., stopping cell proliferation) and can also be instrumental in identifying metabolic vulnerabilities that arise as mechanisms of drug resistance. nih.gov

Integrated Data Analysis

The true power of this approach lies in the integration of these disparate data types. nih.gov A multi-omics analysis workflow is depicted in the table below:

Omics Layer Methodology Primary Data Output Biological Question Answered
Proteomics Affinity Chromatography, Mass Spectrometry (e.g., Kinobeads, Clickable Probes)List of proteins that directly bind to the compound, with relative affinities.What are the direct molecular targets of the bioactive derivative?
Transcriptomics RNA-Sequencing (RNA-seq)Differentially expressed genes and pathways upon compound treatment.What are the downstream functional consequences of target engagement on cellular signaling?
Metabolomics Liquid Chromatography-Mass Spectrometry (LC-MS)Altered concentrations of cellular metabolites.How does the compound's activity impact the overall physiological and metabolic state of the cell?

Interactive Data Table: Multi-Omics Workflow for Target Deconvolution

By correlating the datasets, a comprehensive picture emerges. For example, a protein identified as a high-affinity target in the proteomics screen can be linked to the altered gene expression patterns seen in the transcriptomics data. nih.gov These changes, in turn, can be mechanistically linked to the observed shifts in metabolic pathways from the metabolomics analysis. mdpi.com This integrated evidence provides a robust and highly validated deconvolution of the bioactive derivative's targets and its complete mechanism of action. nih.gov

Lead Discovery and Optimization Strategies for 6 Chloro 2 Oxoindoline 5 Sulfonyl Chloride Based Compounds

High-Throughput Screening (HTS) of Derivative Libraries

High-Throughput Screening (HTS) serves as a cornerstone for the initial identification of bioactive compounds from large chemical libraries. acs.org For the 6-chloro-2-oxoindoline-5-sulfonyl chloride scaffold, HTS campaigns would typically involve the screening of a thoughtfully assembled library of its derivatives. This library is synthesized by reacting the parent sulfonyl chloride with a diverse collection of primary and secondary amines to generate a wide array of sulfonamides. The diversity of the amine building blocks is crucial for exploring a broad chemical space and increasing the probability of identifying initial hits. ku.edu

The screening process is usually automated, allowing for the rapid testing of thousands of compounds against a specific biological target, such as a protein kinase. nih.gov For instance, a library of 6-chloro-2-oxoindoline-5-sulfonamide derivatives could be screened against a panel of kinases implicated in a particular cancer type. The primary HTS would be a single-point assay to identify compounds that exhibit a predefined level of inhibition (e.g., >50% inhibition at a 10 µM concentration). nih.gov

Table 1: Illustrative High-Throughput Screening Cascade for a 6-Chloro-2-oxoindoline-5-sulfonamide Library

Screening Stage Assay Type Compound Concentration Criteria for Progression Number of Compounds
Primary Screen Single-point enzymatic assay (e.g., against a target kinase)10 µM>50% inhibition100,000
Confirmatory Screen Repeat of primary screen in triplicate10 µMConfirmed >50% inhibition2,000
Dose-Response Analysis 10-point dose-response curve to determine IC₅₀0.01-100 µMIC₅₀ < 10 µM500
Orthogonal Screen Cell-based assay (e.g., cell viability in a cancer cell line)10 µM>50% inhibition of cell growth150
Selectivity Screen Screening against a panel of related kinases1 µM>10-fold selectivity for the primary target50

This table is an illustrative example of a typical HTS workflow and does not represent actual experimental data for the specified compound.

Hits from the primary screen are then subjected to a series of secondary and tertiary assays to confirm their activity, determine their potency (IC₅₀ values), and assess their selectivity and potential for off-target effects. nih.gov The ultimate goal of the HTS campaign is to identify a small number of validated hit compounds that can serve as the starting point for more focused lead optimization efforts.

Rational Design in Lead Optimization Campaigns

Following the identification of initial hits from HTS or through other discovery methods, rational design strategies are employed to systematically optimize these lead compounds. This process is guided by an understanding of the molecular interactions between the inhibitor and its target protein. gardp.org

Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of the target protein, typically obtained from X-ray crystallography or cryo-electron microscopy. mdpi.com When a crystal structure of a target kinase in complex with a 6-chloro-2-oxoindoline-5-sulfonamide inhibitor is available, it provides invaluable insights into the binding mode of the compound. Molecular docking studies can then be performed to predict how modifications to the inhibitor will affect its binding affinity and selectivity. nih.gov

For example, docking studies of indoline-5-sulfonamide (B1311495) analogs with carbonic anhydrases have revealed key interactions, such as the coordination of the sulfonamide group with the zinc ion in the active site and hydrogen bonding with specific amino acid residues like Thr 199. nih.gov Similar analyses with kinase targets would likely show the indolinone core forming hydrogen bonds with the hinge region of the ATP-binding site, a common binding motif for this class of inhibitors. nih.govmdpi.com The docking results can guide the synthesis of new derivatives with modifications aimed at optimizing these interactions. For instance, if a hydrophobic pocket is identified near the sulfonamide moiety, derivatives with appropriately shaped lipophilic groups can be synthesized to fill this pocket and enhance binding affinity.

In the absence of a high-resolution structure of the target protein, Ligand-Based Drug Design (LBDD) techniques can be utilized. biosolveit.de LBDD methods are based on the principle that molecules with similar structures are likely to have similar biological activities. These approaches use the structural information from a set of known active and inactive compounds to develop a pharmacophore model. dovepress.com

A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. appconnect.in For a series of 6-chloro-2-oxoindoline-5-sulfonamide derivatives, a pharmacophore model could be generated that incorporates the hydrogen bonding capabilities of the oxindole (B195798) NH and carbonyl groups, the aromatic nature of the indoline (B122111) ring, and the hydrogen bond donor/acceptor properties of the sulfonamide group. This model can then be used to virtually screen large compound databases to identify novel scaffolds that fit the pharmacophore and are likely to be active. researchgate.net Additionally, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies can be performed to correlate the physicochemical properties of the compounds with their biological activity, providing further guidance for the design of more potent analogs. nih.govnih.gov

Scaffold modification, or scaffold hopping, is a powerful strategy to identify novel core structures with improved properties while retaining the key binding interactions of the original lead compound. researchgate.net This can be particularly useful for overcoming issues with intellectual property, improving pharmacokinetic properties, or enhancing selectivity.

A notable example involves the scaffold hop from an aminoindane to an indoline core in the development of carbonic anhydrase inhibitors. nih.gov This modification led to a significant increase in antiproliferative activity. nih.gov For derivatives of this compound, scaffold modifications could involve altering the indolinone core itself, for instance, by replacing it with an indazole or other heterocyclic systems that can maintain the crucial hydrogen bonding interactions with the target kinase. The goal is to discover new chemotypes that offer advantages over the initial scaffold.

Table 2: Structure-Activity Relationship (SAR) of 1-Acylindoline-5-sulfonamides against Carbonic Anhydrase Isoforms

Compound R Group (Acyl) CA I Kᵢ (nM) CA II Kᵢ (nM) CA IX Kᵢ (nM) CA XII Kᵢ (nM)
4d 2,6-Difluorobenzoyl>1000085.3250.741.3
4e Perfluorobenzoyl>10000121.4132.8100.9
4f 3-Chlorobenzoyl>1000031.0179.948.7
4g 4-Chlorobenzoyl>1000048.9740.155.4
4h 3,4-Dichlorobenzoyl>1000066.0569.862.3

Data adapted from a study on indoline-5-sulfonamides as carbonic anhydrase inhibitors. nih.gov These compounds are analogs, not direct derivatives of this compound, but illustrate the impact of scaffold modifications.

The data in Table 2 demonstrates how modifications to the acyl group (R) on the indoline nitrogen can significantly impact the inhibitory activity and selectivity against different carbonic anhydrase isoforms. A similar SAR exploration would be essential for optimizing derivatives of this compound against their intended targets.

Computational-Aided Lead Optimization

Computational methods are integral to modern lead optimization, enabling the rapid in silico evaluation of large numbers of virtual compounds and prioritizing the most promising candidates for synthesis and testing. nih.gov

Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This can be performed using either ligand-based or structure-based approaches. For the this compound scaffold, a focused virtual library can be designed by computationally enumerating all possible products from the reaction of the parent sulfonyl chloride with a commercially available amine library. researchgate.net

This virtual library can then be screened against a 3D model of the target protein using molecular docking programs. acs.org The compounds are scored based on their predicted binding affinity and interactions with the active site. This process can efficiently filter a large virtual library down to a manageable number of high-priority candidates for synthesis. For example, a virtual library of 3,577 indolinone-based molecules was constructed and screened to identify potent Aurora B kinase inhibitors. researchgate.netsciety.org A similar approach could be applied to a library derived from this compound to identify promising kinase inhibitors.

The use of these integrated strategies, from high-throughput screening of diverse derivative libraries to the fine-tuning of molecular interactions through rational and computational design, is essential for the successful discovery and development of novel therapeutic agents based on the this compound scaffold.

Predictive Modeling for Optimization Parameters

In the optimization of lead compounds derived from this compound, predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, plays a pivotal role. These computational techniques establish a mathematical correlation between the chemical structure of a compound and its biological activity, enabling the prediction of the potency of novel, unsynthesized analogs. This approach significantly streamlines the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.

QSAR models are developed by analyzing a series of synthesized compounds with known biological activities. For sulfonamide-based inhibitors, which are readily synthesized from the sulfonyl chloride moiety of the parent scaffold, various molecular descriptors are calculated. These descriptors quantify physicochemical properties such as steric bulk, electronic effects, and hydrophobicity. scholarsresearchlibrary.comnih.gov

For instance, a 2D-QSAR study on a series of N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates identified key descriptors that govern their inhibitory activity against specific isoforms of carbonic anhydrase. nih.govtandfonline.com Such models can guide the modification of derivatives of this compound. The models might indicate that increasing the steric bulk at a particular position (e.g., on the sulfonamide nitrogen) or altering the electronic properties of an aromatic ring substituent could enhance biological activity.

The general process involves:

Data Set Preparation: A series of compounds derived from this compound is synthesized and their biological activity (e.g., IC₅₀ values against a target kinase) is determined.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated using specialized software. These can include topological indices, electronic properties (like partial charges), and steric parameters. nih.gov

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are employed to generate an equation that links the descriptors to the biological activity. scholarsresearchlibrary.comresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. bohrium.com

The resulting models provide valuable insights for the targeted design of new compounds. frontiersin.org For example, a model might predict that adding a halogen atom at a specific position on a phenyl ring attached to the sulfonamide would increase potency due to favorable electronic and hydrophobic interactions within the target's binding site. This predictive capacity helps to rationalize the selection of substituents for the next round of synthesis.

Table 1: Example Descriptors Used in QSAR Modeling of Sulfonamide Derivatives

Descriptor ClassSpecific Descriptor ExampleProperty MeasuredPotential Impact on Activity
Steric Connolly Solvent Excluded Volume (SEV)Molecular size and shapeInfluences fit within the binding pocket
Electronic Exact Mass (Em)The sum of the exact masses of the isotopesCan correlate with overall size and polarity
Lipophilicity LogPPartition coefficient between octanol (B41247) and waterAffects membrane permeability and hydrophobic interactions
Topological Total ConnectivityDescribes the branching and connectivity of atomsRelates to molecular shape and flexibility

Data for this table is representational and compiled from general principles discussed in the cited literature. scholarsresearchlibrary.com

Iterative Synthesis and Biological Evaluation Cycles

The optimization of lead compounds is not a linear process but rather a cyclical one, involving iterative rounds of chemical synthesis and biological evaluation. This design-synthesize-test-analyze (DSTA) cycle is the cornerstone of modern medicinal chemistry and is guided by the structure-activity relationship (SAR) data obtained in each round. nih.gov

Starting with the this compound core, an initial library of derivatives is synthesized. The sulfonyl chloride group is highly reactive and can be readily coupled with a diverse range of primary and secondary amines to generate a library of sulfonamides. nih.gov These initial compounds are then tested in biological assays to determine their activity against the target of interest (e.g., a specific protein kinase).

The results from this initial screen establish the first set of SAR data. For example, it might be observed that compounds bearing an aromatic amine attached to the sulfonamide are more potent than those with aliphatic amines. This finding then informs the design of the next generation of compounds.

A hypothetical iterative cycle for optimizing a kinase inhibitor based on the this compound scaffold might proceed as follows:

Cycle 1:

Design & Synthesis: Synthesize a diverse set of 20-30 sulfonamide derivatives by reacting this compound with various commercially available amines (e.g., aniline (B41778), benzylamine, piperidine).

Biological Evaluation: Screen the compounds for inhibitory activity against the target kinase.

Analysis: Identify initial "hits." For example, a compound with a 4-fluoroaniline (B128567) substituent (Compound A ) shows moderate activity (IC₅₀ = 5 µM). The SAR suggests that an aromatic substituent is preferred.

Cycle 2:

Design & Synthesis: Guided by the results of Cycle 1 and potentially by predictive QSAR models, synthesize a focused library of analogs based on Compound A . This could involve varying the substituents on the aniline ring (e.g., adding chloro, methyl, or methoxy (B1213986) groups at different positions).

Biological Evaluation: Test the new compounds in the kinase assay.

Analysis: The results might show that a 3,4-dichloroaniline (B118046) derivative (Compound B ) has significantly improved potency (IC₅₀ = 0.5 µM). The SAR now indicates that electron-withdrawing groups on the phenyl ring enhance activity.

Cycle 3:

Design & Synthesis: To further explore the SAR, synthesize analogs with other electron-withdrawing groups (e.g., trifluoromethyl, cyano) and explore modifications to the oxoindoline core itself, if synthetically feasible.

Biological Evaluation: Evaluate the new set of compounds.

Analysis: A compound with a 3-trifluoromethylaniline group (Compound C ) is identified with high potency (IC₅₀ = 0.05 µM) and good selectivity against other kinases.

This iterative process continues until a compound with the desired potency, selectivity, and drug-like properties is identified. nih.gov

Table 2: Hypothetical Iterative Optimization of a 6-Chloro-2-oxoindoline-5-sulfonamide Kinase Inhibitor

Compound IDR Group (on Sulfonamide)CycleKinase Inhibition IC₅₀ (µM)SAR Conclusion
Parent -OH (from hydrolysis)0>100Starting point
1a Benzylamino125Aliphatic/aromatic mix is tolerated
A 4-Fluoroanilino15Aromatic ring is beneficial; suggests further exploration of phenyl analogs
B 3,4-Dichloroanilino20.5Electron-withdrawing groups enhance potency
2a 4-Methoxyanilino28Electron-donating groups are detrimental to activity
C 3-Trifluoromethylanilino30.05Potent electron-withdrawing group at meta-position is optimal

This table represents a hypothetical optimization cycle based on established medicinal chemistry principles.

Advanced Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR Techniques)

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For "6-Chloro-2-oxoindoline-5-sulfonyl chloride," ¹H and ¹³C NMR would provide detailed information about the hydrogen and carbon framework, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons and the protons of the oxindole (B195798) ring. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chloro and sulfonyl chloride groups.

Aromatic Protons: Signals for the aromatic protons would likely appear in the downfield region, typically between 7.0 and 8.5 ppm. The specific splitting patterns (e.g., doublets, singlets) would depend on the coupling between adjacent protons.

Oxindole Ring Protons: The methylene (B1212753) (-CH₂-) protons of the oxindole ring would be expected to resonate further upfield, likely in the range of 3.5-4.5 ppm, appearing as a singlet. The amide (-NH-) proton would typically be a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.

Carbonyl Carbon: The carbonyl carbon of the oxindole ring is expected to have a characteristic chemical shift in the downfield region, typically around 170-180 ppm.

Aromatic Carbons: The carbon atoms of the benzene (B151609) ring would appear in the aromatic region (120-150 ppm). The carbons directly attached to the chlorine and sulfonyl chloride groups would have their chemical shifts significantly influenced by these substituents.

Methylene Carbon: The methylene carbon of the oxindole ring would be found in the aliphatic region, likely between 30 and 40 ppm.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals by showing correlations between coupled protons (COSY) and between protons and their directly attached carbons (HSQC).

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.5120 - 150
Oxindole NHVariable (broad singlet)-
Oxindole CH₂3.5 - 4.5 (singlet)30 - 40
Carbonyl C=O-170 - 180

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. For "this compound" (C₈H₅Cl₂NO₃S), the expected exact mass can be calculated. The isotopic pattern, due to the presence of chlorine and sulfur isotopes, would be a key feature in the mass spectrum, aiding in the confirmation of the elemental composition.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for its key functional groups.

Interactive Data Table: Expected IR Absorption Bands

Functional Group Expected Absorption Range (cm⁻¹)
N-H Stretch (amide)3200 - 3400
C=O Stretch (amide)1680 - 1720
S=O Stretch (sulfonyl chloride)1370 - 1400 and 1180 - 1200
C-Cl Stretch600 - 800
Aromatic C-H Stretch3000 - 3100

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of "this compound" be obtained, X-ray crystallography could provide an unambiguous determination of its three-dimensional molecular structure in the solid state. This technique would yield precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. While no public crystal structure data is currently available for this specific compound, this method remains the gold standard for absolute structure confirmation.

Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a critical technique for assessing the purity of "this compound" and for separating it from any potential isomers or impurities. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol), would likely be employed. The purity would be determined by the area percentage of the main peak in the chromatogram.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques provide information about the physical and chemical properties of a compound as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This analysis would reveal the thermal stability of "this compound" and identify the temperature at which it begins to decompose.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique would be used to determine the melting point of the compound, which is a key physical property and an indicator of purity.

Future Perspectives and Interdisciplinary Research Directions

Development of Green and Sustainable Synthetic Methodologies

The chemical industry is increasingly shifting towards environmentally benign processes, and the synthesis of pharmaceutical intermediates like 6-chloro-2-oxoindoline-5-sulfonyl chloride is no exception. Future research will likely focus on developing greener and more sustainable methods for its production and for the synthesis of its derivatives.

Current synthetic routes to oxindoles often rely on traditional methods that may involve harsh reagents and generate significant waste. mdpi.com The principles of green chemistry, such as atom economy, use of renewable feedstocks, and avoidance of hazardous solvents, will guide the development of novel synthetic strategies. rsc.org

Key areas of development may include:

Catalytic Approaches: The use of transition-metal catalysts, such as palladium, nickel, copper, rhodium, and ruthenium, has already shown promise in the synthesis of various oxindole (B195798) scaffolds. nih.gov Future work could focus on developing highly efficient and recyclable catalysts for the specific synthesis of this compound and its derivatives, minimizing the need for stoichiometric reagents. organic-chemistry.org

Biocatalysis: The use of enzymes as catalysts offers several advantages, including high selectivity, mild reaction conditions, and environmental compatibility. researchgate.net Research into enzymatic routes for the synthesis of oxindoles is an emerging area that could provide a sustainable alternative to traditional chemical methods. researchgate.net

Flow Chemistry: Continuous flow synthesis offers improved safety, efficiency, and scalability compared to batch processes. Applying flow chemistry to the synthesis of this scaffold could lead to more controlled and sustainable manufacturing processes.

Alternative Solvents: The replacement of volatile organic compounds with greener alternatives like water, supercritical fluids, or bio-based solvents will be a crucial aspect of sustainable synthesis.

Green Chemistry ApproachPotential Benefits for Synthesizing this compound Derivatives
Metal Catalysis Increased efficiency, reduced waste, milder reaction conditions. nih.gov
Biocatalysis High selectivity, use of renewable resources, biodegradable catalysts. researchgate.net
Flow Chemistry Improved safety, better process control, easier scalability.
Green Solvents Reduced environmental impact, improved worker safety. rsc.org

Exploration of Novel Therapeutic Areas and Biological Targets

The oxindole core is a well-established "privileged scaffold" in medicinal chemistry, found in a variety of natural products and clinically approved drugs. researchgate.netnih.gov Derivatives of oxindole have demonstrated a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. researchgate.netnih.gov The presence of the reactive sulfonyl chloride group on the this compound scaffold provides a handle for creating diverse libraries of compounds to explore new therapeutic avenues.

Future research is expected to target a variety of diseases and biological pathways:

Oncology: Oxindole derivatives have been extensively investigated as anticancer agents, with some compounds targeting key proteins in cancer signaling pathways. nih.gov For instance, oxindole sulfonamides have been developed as inhibitors of Bruton's tyrosine kinase (BTK), a target in B-cell malignancies. nih.gov Other identified targets for oxindole-based inhibitors include cyclin-dependent kinase 2 (CDK2), FMS-like tyrosine kinase 3 (FLT3), and the PDK1/Akt signaling pathway, all of which are implicated in cancer progression. nih.govmdpi.comnih.gov The this compound scaffold can be used to generate novel inhibitors against these and other emerging cancer targets.

Infectious Diseases: The antimicrobial and antiviral properties of oxindole derivatives suggest their potential in combating infectious diseases. researchgate.netnih.gov The scaffold can be functionalized to develop novel agents against drug-resistant bacteria and emerging viral threats.

Neurodegenerative Diseases: Some oxindole-based compounds have shown neuroprotective effects, opening up possibilities for their investigation in the context of diseases like Alzheimer's and Parkinson's. ontosight.ai

Inflammatory Disorders: The anti-inflammatory activity of certain oxindoles makes them attractive candidates for the development of new treatments for chronic inflammatory conditions. ontosight.ai

Therapeutic AreaPotential Biological Targets for this compound Derivatives
Oncology Kinases (e.g., BTK, CDK2, FLT3, PDK1/Akt), histone methyltransferases (e.g., SMYD3). nih.govnih.govmdpi.comnih.govnih.gov
Infectious Diseases Bacterial enzymes, viral proteases. researchgate.netnih.gov
Neurodegenerative Diseases Targets involved in oxidative stress and neuronal cell death pathways. ontosight.ai
Inflammatory Disorders Pro-inflammatory signaling molecules. ontosight.ai

Application of Artificial Intelligence and Machine Learning in Chemical Synthesis and Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. These powerful computational tools can be applied to accelerate the design and synthesis of novel derivatives of this compound.

AI and ML can contribute in several ways:

Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of virtual compounds. This allows for the in silico screening of large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with the this compound scaffold as a starting point and defining specific activity and property profiles, novel drug candidates can be generated. For instance, AI-driven approaches are being used to design inhibitors for specific targets like DYRK1A. chemrxiv.org

Reaction Optimization: ML can be used to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for the synthesis of derivatives, saving time and resources in the laboratory. beilstein-journals.orgresearchgate.net This is particularly valuable for optimizing the coupling reactions involving the sulfonyl chloride group.

Target Identification: AI can analyze large biological datasets to identify novel protein targets for which derivatives of the scaffold might be effective. nih.gov

AI/ML ApplicationImpact on Research with this compound
Predictive Modeling Faster identification of promising drug candidates.
De Novo Design Generation of novel and diverse chemical matter. chemrxiv.org
Reaction Optimization More efficient and sustainable chemical synthesis. beilstein-journals.org
Target Identification Discovery of new therapeutic opportunities. nih.gov

Design of Covalent Inhibitors and Proteolysis-Targeting Chimeras (PROTACs) Utilizing the Scaffold

The sulfonyl chloride group of this compound is a key feature that enables its use in two cutting-edge areas of drug design: covalent inhibitors and Proteolysis-Targeting Chimeras (PROTACs).

Covalent Inhibitors: Covalent drugs form a stable, covalent bond with their target protein, often leading to prolonged duration of action and increased potency. The sulfonyl chloride moiety is a reactive electrophile that can form covalent bonds with nucleophilic amino acid residues (such as lysine, tyrosine, or serine) in a protein's binding site. enamine.netnih.gov This makes the scaffold an excellent starting point for designing targeted covalent inhibitors against a range of proteins where a suitably positioned nucleophile exists. Sulfonyl fluorides, which can be derived from sulfonyl chlorides, are also widely used as warheads for covalent inhibitors. nih.govwuxiapptec.com

PROTACs: PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov The indole (B1671886) and oxindole scaffolds have already been successfully incorporated into PROTACs as ligands for the protein of interest. nih.govbenthamdirect.com The this compound scaffold can serve as a versatile anchor for the synthesis of novel PROTACs, where the sulfonyl chloride group can be used as a reactive handle to attach a linker connected to an E3 ligase ligand.

The ability to design both covalent inhibitors and PROTACs from the same core scaffold significantly expands the potential applications of this compound in modern drug discovery.

Integration with Chemical Biology Tools for Systems-Level Biological Understanding

Chemical biology utilizes small molecules as tools to study and manipulate biological systems. The this compound scaffold, with its reactive handle and privileged core, is well-suited for the development of chemical probes to investigate complex biological processes at a systems level.

Potential applications in chemical biology include:

Activity-Based Probes: The sulfonyl chloride group can be used to design activity-based probes that covalently label active enzymes in a complex biological sample. This can be used for target identification and to profile enzyme activity in different cellular states.

Photoaffinity Probes: By incorporating a photoactivatable group, derivatives of the scaffold can be used as photoaffinity probes to identify the binding partners of a drug candidate in a cellular context.

Fluorescent Probes: The scaffold can be functionalized with fluorescent dyes to create probes for imaging the localization and dynamics of a target protein within living cells.

Chemical Genetics: Libraries of derivatives can be used in chemical genetics screens to identify compounds that modulate specific cellular phenotypes, providing insights into the functions of genes and pathways.

The development of such chemical biology tools derived from this compound will not only aid in the discovery of new drugs but also contribute to a deeper, systems-level understanding of the biological processes they modulate. frontiersin.org

Q & A

Q. What are the recommended methods for synthesizing 6-Chloro-2-oxoindoline-5-sulfonyl chloride, and what key parameters influence yield?

Methodological Answer: The synthesis typically involves sulfonation and chlorination of the indoline scaffold. A common approach is reacting the precursor (e.g., 6-chloro-2-oxoindoline-5-sulfonic acid) with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key parameters include:

  • Reagent stoichiometry : Excess SOCl₂ (1.5–2.0 equivalents) ensures complete conversion .
  • Temperature control : Maintain 0–5°C during sulfonation to minimize side reactions, followed by gradual warming to 50–60°C for chlorination .
  • Solvent selection : Anhydrous dichloromethane (DCM) or toluene prevents hydrolysis of the sulfonyl chloride group .
    Yield optimization requires rigorous exclusion of moisture and monitoring via TLC or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

  • Purity analysis : Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column. A purity threshold of ≥95% is recommended for research-grade material .
  • Structural confirmation :
    • ¹H/¹³C NMR : Verify the indoline scaffold’s proton environment (e.g., aromatic protons at δ 7.2–7.8 ppm) and sulfonyl chloride resonance .
    • FT-IR : Confirm sulfonyl chloride (S=O stretching at ~1370 cm⁻¹ and 1180 cm⁻¹) .
    • Melting point : Compare with literature values (if available) to assess crystallinity .

Q. What are the critical storage and handling protocols to maintain the stability of this compound?

Methodological Answer:

  • Storage : Store under inert gas (argon or nitrogen) at –20°C in airtight, amber glass vials to prevent hydrolysis and photodegradation .
  • Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, safety goggles). Quench residues with ice-cold sodium bicarbonate to neutralize residual sulfonyl chloride .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfonyl chloride group in nucleophilic substitution reactions?

Methodological Answer: The sulfonyl chloride group acts as a strong electrophile due to the electron-withdrawing effect of the sulfonyl moiety. In nucleophilic substitution (e.g., with amines or alcohols):

  • Step 1 : The nucleophile attacks the sulfur atom, forming a tetrahedral intermediate.
  • Step 2 : Chloride departure is facilitated by the stabilization of the leaving group via resonance with the sulfonyl oxygens .
    Kinetic studies using Hammett plots or DFT calculations can elucidate substituent effects on reaction rates .

Q. How can researchers resolve contradictions in reaction yields when varying chlorination agents or conditions?

Methodological Answer: Contradictions often arise from competing side reactions (e.g., over-chlorination or hydrolysis). To resolve these:

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, reagent ratio, solvent) and analyze via response surface methodology .
  • By-product identification : Use LC-MS to detect intermediates (e.g., sulfonic acid derivatives) and adjust conditions accordingly .
  • Comparative studies : Benchmark PCl₅ against SOCl₂; the latter is less aggressive and reduces over-chlorination risks .

Q. What strategies optimize regioselectivity when modifying the indoline scaffold of this compound?

Methodological Answer: Regioselectivity in functionalization (e.g., C-3 vs. C-5 substitution) depends on electronic and steric factors:

  • Directing groups : Introduce temporary protecting groups (e.g., Boc at the indoline nitrogen) to steer electrophilic attacks toward the sulfonyl chloride .
  • Catalysis : Use transition-metal catalysts (e.g., Pd/Cu) for cross-coupling at less reactive positions .
  • Computational modeling : Predict reactive sites using molecular electrostatic potential (MEP) maps or Fukui indices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.